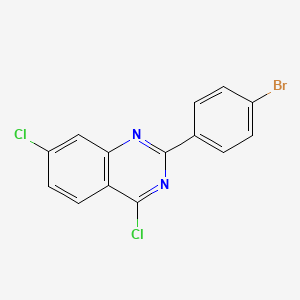

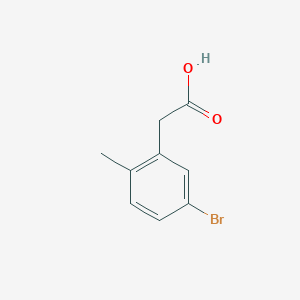

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Descripción general

Descripción

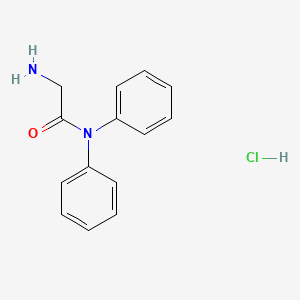

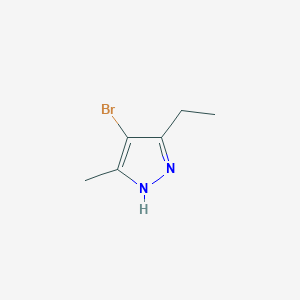

The compound “2-(4-Bromophenyl)-4,7-dichloroquinazoline” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to an azabenzimidazole ring . The presence of a bromophenyl group and two chlorine atoms in the quinazoline ring could potentially give this compound unique properties, but specific details would require further study.

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be characterized by the presence of a quinazoline core with a bromophenyl group at the 2-position and two chlorine atoms at the 4 and 7 positions. The exact structure and conformation would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would likely be influenced by the electron-withdrawing bromine and chlorine atoms, which could activate the compound towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-4,7-dichloroquinazoline” would be influenced by factors like its molecular structure, polarity, and the presence of halogen atoms .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

2-(4-Bromophenyl)-4,7-dichloroquinazoline: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of derivatives that can combat microbial resistance, which is a growing concern in medical science . These derivatives have shown promising results against both bacterial and fungal species, making them valuable in the development of new antimicrobial drugs.

Anticancer Activity

The same structural properties that make 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives effective as antimicrobials also contribute to their potential as antiproliferative agents. Studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, such as human breast adenocarcinoma (MCF7), suggesting a role in cancer treatment research .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets. 2-(4-Bromophenyl)-4,7-dichloroquinazoline derivatives have been used in molecular docking to predict their binding modes and affinities towards various receptors. This information is vital for rational drug design and can lead to the development of more effective therapeutic agents .

Pharmaceutical Intermediates

Compounds like 2-(4-Bromophenyl)-4,7-dichloroquinazoline serve as important intermediates in the synthesis of pharmaceuticals. Their unique structure makes them suitable for creating a wide range of therapeutic agents, including those with antimicrobial and anticancer properties .

Agrochemical Research

In agrochemical research, 2-(4-Bromophenyl)-4,7-dichloroquinazoline can be used to develop new pesticides and herbicides. Its bromophenyl group is particularly useful for creating compounds that can target specific pests or weeds without harming crops or the environment .

Dyestuff Chemistry

The bromophenyl moiety in 2-(4-Bromophenyl)-4,7-dichloroquinazoline is also valuable in the field of dyestuff chemistry. It can be used to synthesize dyes with specific properties, such as enhanced stability or particular color characteristics, which are important in textile and material sciences .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromophenyl)-4,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPYFVCYASNVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680049 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405933-94-0 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)

![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)

![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)